molecular formula C24H32O7 B1632585 Gelomulide N

Gelomulide N

Cat. No.: B1632585
M. Wt: 432.5 g/mol
InChI Key: YOELDOOOBJSHSZ-SRFZOMHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gelomulide N is a natural product found in Suregada aequorea with data available.

Scientific Research Applications

Chemical and Biotransformation Studies

Gelomulide N, a rare diterpene lactone, has been the subject of chemical and biotransformation studies. For instance, Gondal and Choudhary (2012) explored the chemical and biotransformations of Gelomulide F, which is closely related to this compound. They discovered that fermentation with Sachromyces cerevisiae could transform Gelomulide F into Gelomulide D and E, while treatment with 2N KOH yielded Gelomulide D. These transformations enhance our understanding of the chemical properties and potential applications of this compound and related compounds (Gondal & Choudhary, 2012).

Microbial Transformations

In another study, Choudhary et al. (2005) conducted microbial transformations of Gelomulide G, which shares similarities with this compound. The transformation processes with Aspergillus niger and Cunninghamella elegans yielded new metabolites, providing insights into the microbial interactions and potential biotechnological applications of this compound (Choudhary et al., 2005).

Cancer Research Applications

A significant area of application for this compound and related compounds is in cancer research. For example, Yang et al. (2011) found that Gelomulide K, another member of the Gelomulide family, acts as a caspase-independent cell death-inducing agent that synergizes with paclitaxel in breast cancer cells, demonstrating potential for this compound in similar cancer treatments (Yang et al., 2011).

Cytotoxic Properties

Lee et al. (2008) studied ent-abietane diterpenes from Gelonium aequoreum, including Gelomulides K-X. They evaluated these compounds for their in vitro cytotoxic activity against various cancer cell lines, suggesting the potential of this compound in cytotoxic applications (Lee et al., 2008).

Structural Analysis and Stereochemistry

Revisiting diterpene lactones of Suregada multiflora, Choudhary et al. (2004) isolated and analyzed compounds related to this compound, providing critical structural and stereochemical insights relevant to the scientific applications of this compound (Choudhary et al., 2004).

Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

[(1S,3R,8R,10S,11R,12S,14S,16R)-12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl] acetate

InChI

InChI=1S/C24H32O7/c1-11-19-14(30-21(11)27)9-16-23(6)15(7-8-24(16)20(19)31-24)22(4,5)17(28-12(2)25)10-18(23)29-13(3)26/h14-18,20H,7-10H2,1-6H3/t14-,15-,16+,17+,18+,20-,23-,24+/m1/s1

InChI Key

YOELDOOOBJSHSZ-SRFZOMHBSA-N

Isomeric SMILES

CC1=C2[C@@H](C[C@H]3[C@]4([C@H](CC[C@@]35[C@@H]2O5)C([C@H](C[C@@H]4OC(=O)C)OC(=O)C)(C)C)C)OC1=O

SMILES

CC1=C2C(CC3C4(C(CCC35C2O5)C(C(CC4OC(=O)C)OC(=O)C)(C)C)C)OC1=O

Canonical SMILES

CC1=C2C(CC3C4(C(CCC35C2O5)C(C(CC4OC(=O)C)OC(=O)C)(C)C)C)OC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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